Cas no 960235-24-9 (Ethyl 5-(bromomethyl)thiazole-2-carboxylate)

Ethyl 5-(bromomethyl)thiazole-2-carboxylate is a versatile brominated thiazole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its reactive bromomethyl group enables efficient functionalization, making it valuable for constructing complex heterocyclic frameworks. The ethyl ester moiety enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly useful in medicinal chemistry for the development of thiazole-based bioactive molecules, including potential antimicrobial and antiviral agents. Its high purity and stability under standard conditions ensure reliable performance in cross-coupling reactions and nucleophilic substitutions. Suitable for controlled bromination and esterification processes, it offers synthetic flexibility for tailored molecular design.
Ethyl 5-(bromomethyl)thiazole-2-carboxylate structure
960235-24-9 structure
Product Name:Ethyl 5-(bromomethyl)thiazole-2-carboxylate
CAS No:960235-24-9
MF:C7H8BrNO2S
MW:250.112919807434
MDL:MFCD11976764
CID:837902
PubChem ID:49757954
Update Time:2025-11-02

Ethyl 5-(bromomethyl)thiazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-(bromomethyl)thiazole-2-carboxylate
    • ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
    • SCHEMBL1806521
    • DTXSID80677794
    • DB-080397
    • EN300-343335
    • C90581
    • AKOS015836234
    • CS-0078655
    • MFCD11976764
    • UFBFCSKCPCZCLE-UHFFFAOYSA-N
    • ethyl5-(bromomethyl)thiazole-2-carboxylate
    • 960235-24-9
    • MDL: MFCD11976764
    • Inchi: 1S/C7H8BrNO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3
    • InChI Key: UFBFCSKCPCZCLE-UHFFFAOYSA-N
    • SMILES: O=C(C1SC(CBr)=CN=1)OCC

Computed Properties

  • Exact Mass: 248.94600
  • Monoisotopic Mass: 248.94591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 314.7±34.0 °C at 760 mmHg
  • PSA: 67.43000
  • LogP: 2.21470
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

Ethyl 5-(bromomethyl)thiazole-2-carboxylate Security Information

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Ethyl 5-(bromomethyl)thiazole-2-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  16 h, 75 °C
Reference
Preparation of substituted nitrogen heterocycles as RIPK1 inhibitors useful in treatment of RIPK1-mediated diseases
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Ethanol ;  15 h, reflux
Reference
Novel methylene-linked heterocyclic EP1 receptor antagonists
Hall, Adrian; Bit, Rino A.; Brown, Susan H.; Chowdhury, Anita; Giblin, Gerard M. P.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(5), 1592-1597

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium bromide Solvents: Acetone ;  rt; 48 h, rt
Reference
Method for synthesizing 5-bromomethylthiazole-2-carboxylic acid ethyl ester
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt; 2 h, rt
Reference
Heterocyclic compounds as GLP-1 agonists and their preparation
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Ethanol ;  3.5 h, reflux; 20 h, rt
Reference
Preparation of pyrazole- and imidazole-carboxamide derivatives as modulators of androgen receptor
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: 1,2-Dichloroethane ;  1.5 h, 75 °C
Reference
Thiazole derivatives and analogs as MrgprX2 antagonists for the treatment of inflammatory disorders
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  cooled; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Preparation of pyrrole derivatives as androgen receptor antagonists for treatment of cancer
, World Intellectual Property Organization, , ,

Ethyl 5-(bromomethyl)thiazole-2-carboxylate Raw materials

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(CAS:960235-24-9)Ethyl 5-(bromomethyl)thiazole-2-carboxylate
Order Number:A11424
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:54
Price ($):502.0
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Ethyl 5-(bromomethyl)thiazole-2-carboxylate Related Literature

Additional information on Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Ethyl 5-(bromomethyl)thiazole-2-carboxylate (CAS No. 960235-24-9): A Versatile Building Block in Modern Organic Synthesis

The Ethyl 5-(bromomethyl)thiazole-2-carboxylate (CAS No. 960235-24-9) represents an important class of heterocyclic compounds that has gained significant attention in pharmaceutical and agrochemical research. This thiazole derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, making it a valuable asset in medicinal chemistry and drug discovery programs.

Structurally, this compound features a bromomethyl group at the 5-position of the thiazole ring, which provides excellent reactivity for further functionalization. The ethyl carboxylate moiety at the 2-position offers additional synthetic versatility, allowing for various transformations under mild conditions. These structural features make Ethyl 5-(bromomethyl)thiazole-2-carboxylate particularly useful in parallel synthesis and combinatorial chemistry approaches that are currently trending in drug discovery.

Recent advances in heterocyclic chemistry have highlighted the importance of thiazole derivatives like Ethyl 5-(bromomethyl)thiazole-2-carboxylate in developing novel therapeutic agents. The compound's ability to serve as a precursor for various bioactive thiazole derivatives aligns perfectly with current research trends focusing on targeted drug delivery and personalized medicine. Researchers are particularly interested in its potential applications in developing kinase inhibitors and antimicrobial agents.

The synthetic utility of Ethyl 5-(bromomethyl)thiazole-2-carboxylate extends beyond pharmaceutical applications. In material science, this compound has shown promise as a building block for functionalized thiazole polymers with potential applications in organic electronics and sensor technologies. The bromomethyl group allows for efficient cross-coupling reactions, making it valuable in creating sophisticated molecular architectures demanded by modern materials research.

From a commercial perspective, the demand for high-purity Ethyl 5-(bromomethyl)thiazole-2-carboxylate has been steadily increasing, particularly from contract research organizations and academic institutions engaged in drug discovery projects. The compound's stability under standard storage conditions and its compatibility with various reaction conditions contribute to its growing popularity among synthetic chemists.

Quality control aspects of Ethyl 5-(bromomethyl)thiazole-2-carboxylate production have become increasingly important, with analytical techniques such as HPLC and NMR spectroscopy playing crucial roles in ensuring batch-to-batch consistency. These quality assurance measures are particularly critical when the compound is used in pharmaceutical intermediate synthesis, where purity requirements are exceptionally stringent.

Environmental considerations in the handling and disposal of Ethyl 5-(bromomethyl)thiazole-2-carboxylate have gained attention in recent years. While the compound itself doesn't fall under hazardous classifications, proper laboratory practices should be maintained during its use. This aligns with the growing emphasis on green chemistry principles throughout the chemical industry.

The future outlook for Ethyl 5-(bromomethyl)thiazole-2-carboxylate appears promising, particularly in light of ongoing research into thiazole-based therapeutics. Its structural features position it well for continued use in developing new classes of drugs targeting emerging health challenges. The compound's versatility ensures it will remain relevant as synthetic methodologies continue to evolve in pharmaceutical chemistry.

For researchers considering working with Ethyl 5-(bromomethyl)thiazole-2-carboxylate, it's worth noting that several synthetic protocols have been optimized for its further derivatization. Recent literature describes efficient methods for converting this intermediate into various functionalized thiazole derivatives, including amides, esters, and heterocyclic fused systems of biological interest.

In conclusion, Ethyl 5-(bromomethyl)thiazole-2-carboxylate (CAS No. 960235-24-9) represents a valuable tool in modern organic synthesis, particularly in pharmaceutical research. Its unique combination of reactivity and stability makes it indispensable for medicinal chemists working on next-generation therapeutics. As research into thiazole chemistry continues to expand, the importance of this versatile building block is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:960235-24-9)Ethyl 5-(bromomethyl)thiazole-2-carboxylate
A11424
Purity:99%
Quantity:1g
Price ($):502.0
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